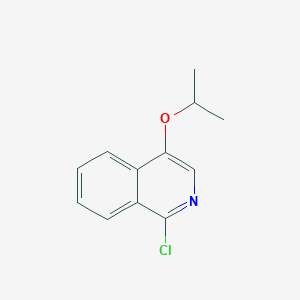
1-Chloro-4-isopropoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-isopropoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Chloro-4-isopropoxyisoquinoline typically involves the reaction of isoquinoline derivatives with appropriate reagentsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent etherification with isopropanol in the presence of a base like sodium hydride .
Chemical Reactions Analysis
1-Chloro-4-isopropoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can be achieved using reagents like potassium permanganate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Scientific Research Applications
1-Chloro-4-isopropoxyisoquinoline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Material Science: It can be employed in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-isopropoxyisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-Chloro-4-isopropoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloro-4-hydroxyisoquinoline: Similar in structure but with a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
4-Chloroisoquinoline: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.
1-Isopropoxyisoquinoline: Does not have the chlorine atom, affecting its reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-chloro-4-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-11-7-14-12(13)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI Key |
IDEWMBMRFGVJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



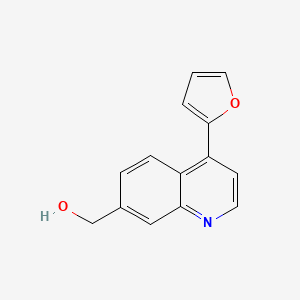

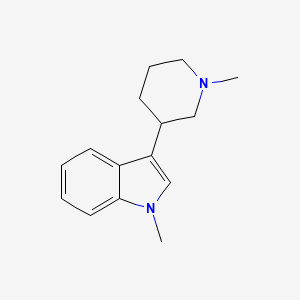
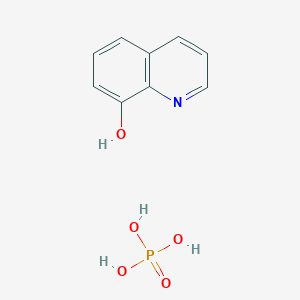

![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
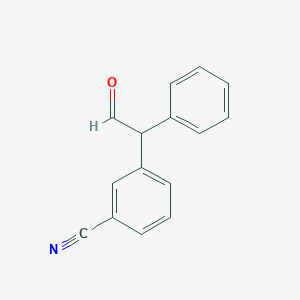
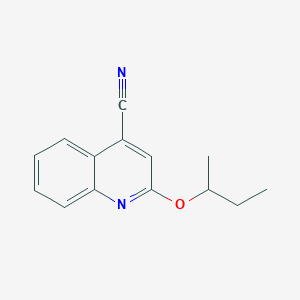

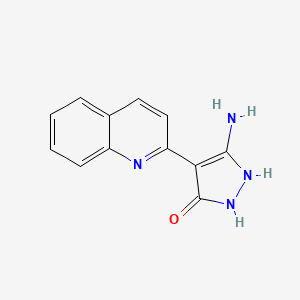

![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)

